molecular formula C15H14N2O4S B2713926 1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate CAS No. 1396637-36-7

1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate

Cat. No.: B2713926
CAS No.: 1396637-36-7
M. Wt: 318.35
InChI Key: RWHYHOISBKCLSX-UHFFFAOYSA-N
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Description

1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate is a chemical intermediate of significant interest in medicinal and organic chemistry research. This compound features a benzimidazole core, a privileged scaffold in drug discovery, functionalized with a 4-methoxybenzenesulfonate ester group. The structural motif of a sulfonamide-linked methoxyphenyl group to a nitrogen-containing heterocycle is recognized as a key pharmacophore in the development of targeted therapeutic agents, such as Bromodomain and Extra-Terminal (BET) inhibitors like BRD4, which are being investigated for the treatment of cancers including acute myeloid leukemia . As a synthetic building block, this compound is designed for the exploration of novel bioactive molecules. Researchers can utilize the reactive sulfonate ester to facilitate nucleophilic substitution reactions, enabling the coupling of the benzimidazole moiety to various amines or other nucleophiles to create sulfonamide derivatives. Sulfonamide-based compounds are well-documented in scientific literature for exhibiting a wide spectrum of biological activities, including anticancer and anti-inflammatory functions . This reagent is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-17-10-16-14-9-12(5-8-15(14)17)21-22(18,19)13-6-3-11(20-2)4-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHYHOISBKCLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Methylation: The nitrogen atom of the benzimidazole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonation: The 5-position of the benzimidazole ring is sulfonated using 4-methoxybenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.

Major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzimidazole derivatives.

Scientific Research Applications

1-Methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Industry: The compound is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogues with Modified Benzimidazole Substituents

1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS 53484-17-6)

  • Structure : Replaces the sulfonate ester with a carboxylic acid group.
  • Properties : Higher polarity due to the carboxylic acid, reducing membrane permeability compared to the sulfonate ester .
  • Applications : Used as an intermediate for further functionalization, whereas the sulfonate ester may act as a prodrug or stable pharmacophore .

2.1.2. Ethyl 4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 1 in )

  • Structure: Features an ethyl ester and amino group on the benzimidazole.
  • Synthesis : Prepared via Schiff base formation with benzaldehyde, followed by hydrolysis to the carboxylic acid derivative .
Sulfonate/Sulfonamide Derivatives

4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide ()

  • Structure : Replaces benzimidazole with indazole and uses a sulfonamide linkage.
  • Crystallography : The sulfonamide group participates in hydrogen-bonding networks (N–H···O), influencing crystal packing and stability .
  • Bioactivity : Sulfonamides generally exhibit stronger hydrogen-bonding capacity than sulfonate esters, impacting target engagement .

1-(4-Methoxy-benzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole (CAS 183426-44-0)

  • Structure : Dihydroimidazole core with a 4-methoxybenzenesulfonyl group.
Pharmacologically Active Analogues

5-(Methylsulfonyl)-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazoles (Compounds 5f–5i, )

  • Structure : Methylsulfonyl and pyrrolyl substituents on benzimidazole.
  • Bioactivity : Demonstrated anticoagulant and antiplatelet properties, with substituents like fluorine or chlorine enhancing potency .
  • Comparison : The 4-methoxy group in the target compound may offer metabolic stability over halogenated analogues but could reduce electronic effects critical for enzyme inhibition .

Omeprazole ()

  • Structure : Substituted benzimidazole with a pyridylmethylsulfinyl group.
  • Mechanism : Acts as a proton pump inhibitor (PPI) via acid-activated sulfenamide formation.
  • Divergence : The target compound’s sulfonate ester lacks the sulfinyl group necessary for PPI activity, suggesting different therapeutic applications .
Table 1: Key Structural and Functional Comparisons
Compound Core Structure Key Substituent Bioactivity/Properties Reference
Target Compound Benzimidazole 4-Methoxybenzenesulfonate High solubility, stable ester
1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid Benzimidazole Carboxylic acid Polar, intermediate synthesis
4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide Indazole Sulfonamide Hydrogen-bonding crystallinity
5-(Methylsulfonyl)-2-pyrrolyl derivatives Benzimidazole Methylsulfonyl, pyrrolyl Anticoagulant, antiplatelet

Biological Activity

1-Methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, synthesizing information from various studies and patents to provide a comprehensive overview.

  • Molecular Formula : C15H16N2O4S
  • Molecular Weight : 320.36 g/mol
  • CAS Number : 115576-91-5

The compound's activity is primarily attributed to its interaction with cellular targets involved in cancer progression. Research indicates that benzimidazole derivatives, including this compound, can inhibit key enzymes such as topoisomerases, which play a critical role in DNA replication and transcription.

Key Findings:

  • Topoisomerase Inhibition : Studies have shown that derivatives of benzimidazole can effectively inhibit human topoisomerase I (Hu Topo I), leading to DNA damage and subsequent cell cycle arrest in cancer cells .
  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, with lethal concentrations (LC50) reported to be substantially lower than those of established chemotherapeutics .

Anticancer Activity

A series of experiments have evaluated the anticancer potential of this compound:

Cell LineLC50 (nM)Comparison with Control
U87 (Glioblastoma)200 ± 6015x lower than control compound
BE (Neuroblastoma)18.9Significantly more effective than control

These results indicate that the compound is particularly potent against glioblastoma and neuroblastoma cell lines, demonstrating its potential as an effective therapeutic agent .

Case Studies and Research Findings

  • Study on Neuroblastoma and Glioblastoma : In a comparative study, the compound was found to have an LC50 value significantly lower than that of existing treatments, suggesting a promising avenue for further development in pediatric oncology .
  • Combination Therapy : When combined with radiation therapy, the compound enhanced the sensitivity of cancer cells to radiation, indicating its potential use as a radiosensitizer .
  • Mechanistic Insights : The interaction of benzimidazole derivatives with DNA has been studied using various spectroscopic techniques, revealing strong binding affinities that contribute to their anticancer properties .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate?

  • Methodological Answer: The synthesis typically involves coupling a 1-methyl-benzimidazole derivative with a 4-methoxybenzenesulfonyl chloride. Key steps include:
  • Precursor Preparation: Start with 1-methyl-1H-benzo[d]imidazol-5-amine (synthesized via condensation of o-phenylenediamine derivatives under acidic conditions).
  • Sulfonation: React the amine precursor with 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Purification: Column chromatography (chloroform/ethyl acetate/hexane, 2:3:3) effectively isolates the product. Yields can vary (15–39%) depending on substituents and reaction optimization .
  • Critical Parameters: Moisture-sensitive conditions and controlled stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: A multi-technique approach ensures structural confirmation:
  • 1H/13C NMR: Identify aromatic protons (δ7.0–8.2 ppm) and sulfonate-related shifts (e.g., methoxy groups at δ3.8–4.0 ppm). Benzimidazole NH protons (if present) appear as broad singlets near δ12.0 ppm .
  • IR Spectroscopy: Confirm sulfonate ester (S=O stretching at ~1350–1150 cm⁻¹) and benzimidazole C=N stretches (~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z 352–386 for analogs) validate molecular weight .
  • Elemental Analysis: Deviations ≤0.4% from theoretical C/H/N/S values confirm purity .

Q. How can researchers confirm the purity and structural integrity post-synthesis?

  • Methodological Answer: Combine chromatographic and analytical methods:
  • HPLC: Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
  • Melting Point Analysis: Sharp melting ranges (e.g., 162–193°C for analogs) indicate crystalline homogeneity .
  • X-ray Crystallography: Resolve crystal packing and hydrogen bonding patterns using SHELX software for refinement .

Advanced Research Questions

Q. How can computational methods predict hydrogen bonding patterns in the compound’s crystal structure?

  • Methodological Answer: Utilize graph-set analysis and density functional theory (DFT):
  • Graph-Set Notation: Classify hydrogen bonds (e.g., D–H···A motifs) to identify supramolecular motifs like chains or rings .
  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths and angles. Compare with experimental XRD data to validate interactions .
  • Software Tools: SHELXL (for refinement) and Mercury (for visualization) aid in correlating computational and experimental data .

Q. What strategies mitigate byproduct formation during sulfonate esterification?

  • Methodological Answer: Optimize reaction conditions to suppress common byproducts (e.g., disulfonates or unreacted amines):
  • Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to reduce hydrolysis .
  • Solvent Selection: Anhydrous dichloromethane or THF minimizes side reactions vs. polar solvents .
  • Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to enhance reactivity of sulfonyl chlorides .
  • In Situ Monitoring: TLC (silica, UV detection) tracks reaction progress and identifies byproducts early .

Q. How does the compound’s reactivity with nucleophiles vary under different conditions?

  • Methodological Answer: Mechanistic studies reveal substituent-dependent reactivity:
  • Nucleophilic Substitution: The sulfonate group undergoes displacement with amines (e.g., hydrazine) in ethanol at reflux, forming hydrazine derivatives .
  • pH Dependence: Basic conditions (pH >10) accelerate hydrolysis of the sulfonate ester to the corresponding phenol .
  • Kinetic Studies: Monitor reactions via 1H NMR to determine rate constants and transition states. For example, pyrrole derivatives form via Michael addition under mild conditions .

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